(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid
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Overview
Description
(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid is a chiral compound with significant interest in various scientific fields. The compound’s unique stereochemistry, denoted by the (1R,3R) configuration, indicates its specific three-dimensional arrangement, which is crucial for its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the chemical resolution of a racemic mixture of 2,2-dichloro-3-cyclopropane-carboxylic acid, followed by fluorination and subsequent carboxylation .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemical effects.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
Cyclopentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluorocyclopentane-1-carboxylic acid: Without specific stereochemistry, it represents a racemic mixture of enantiomers.
Uniqueness
(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid is unique due to its specific (1R,3R) configuration, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness is crucial for its applications in stereoselective synthesis and drug development .
Properties
Molecular Formula |
C6H9FO2 |
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Molecular Weight |
132.13 g/mol |
IUPAC Name |
(1R,3R)-3-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
HMWIEXZISHZBTQ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)F |
Canonical SMILES |
C1CC(CC1C(=O)O)F |
Origin of Product |
United States |
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